Cas no 1805490-34-9 (Ethyl 2-cyano-5-formyl-4-methylbenzoate)

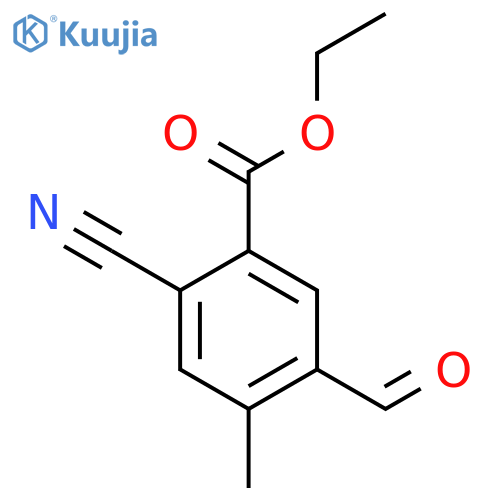

1805490-34-9 structure

商品名:Ethyl 2-cyano-5-formyl-4-methylbenzoate

CAS番号:1805490-34-9

MF:C12H11NO3

メガワット:217.220643281937

CID:5007096

Ethyl 2-cyano-5-formyl-4-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-5-formyl-4-methylbenzoate

-

- インチ: 1S/C12H11NO3/c1-3-16-12(15)11-5-10(7-14)8(2)4-9(11)6-13/h4-5,7H,3H2,1-2H3

- InChIKey: QAYOCBOKCNOBCX-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C(C#N)=CC(C)=C(C=O)C=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 318

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 67.2

Ethyl 2-cyano-5-formyl-4-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006760-250mg |

Ethyl 2-cyano-5-formyl-4-methylbenzoate |

1805490-34-9 | 97% | 250mg |

504.00 USD | 2021-07-06 | |

| Alichem | A010006760-1g |

Ethyl 2-cyano-5-formyl-4-methylbenzoate |

1805490-34-9 | 97% | 1g |

1,504.90 USD | 2021-07-06 | |

| Alichem | A010006760-500mg |

Ethyl 2-cyano-5-formyl-4-methylbenzoate |

1805490-34-9 | 97% | 500mg |

855.75 USD | 2021-07-06 |

Ethyl 2-cyano-5-formyl-4-methylbenzoate 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

1805490-34-9 (Ethyl 2-cyano-5-formyl-4-methylbenzoate) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量